molecular formula C6H3ClN2O2S B14445827 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione CAS No. 75103-57-0

5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione

Cat. No.: B14445827
CAS No.: 75103-57-0
M. Wt: 202.62 g/mol
InChI Key: KUPKFVDPPHXGCQ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a chlorine atom at the 5th position and two carbonyl groups at the 4th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions include:

    Reactants: o-Phenylenediamine, thionyl chloride, pyridine

    Temperature: Room temperature to 60°C

    Reaction Time: 2-4 hours

    Yield: Approximately 85%

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding diamine derivative.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Chlorine, bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diamine derivatives

    Substitution: Halogenated and nitrated benzothiadiazole derivatives

Scientific Research Applications

5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is unique due to the presence of the chlorine atom and carbonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

75103-57-0

Molecular Formula

C6H3ClN2O2S

Molecular Weight

202.62 g/mol

IUPAC Name

5-chloro-2,1,3-benzothiadiazole-4,7-diol

InChI

InChI=1S/C6H3ClN2O2S/c7-2-1-3(10)4-5(6(2)11)9-12-8-4/h1,10-11H

InChI Key

KUPKFVDPPHXGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)O)O

Origin of Product

United States

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